molecular formula C12H24N2O4 B15132649 Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester

Cat. No.: B15132649
M. Wt: 260.33 g/mol
InChI Key: HKSVXELAMSIORF-MRVPVSSYSA-N
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Description

This compound is a carbamic acid derivative with a tert-butyl ester group and a stereospecific (R)-configured backbone. Its structure features a central α-amino-β-ketoethyl moiety substituted with a tert-butoxymethyl group at the chiral center. This substitution confers unique steric and electronic properties, making it a versatile intermediate in pharmaceutical synthesis and proteomics research. The tert-butyl groups enhance stability against hydrolysis, while the amino and oxo functionalities enable participation in hydrogen bonding and nucleophilic reactions, respectively .

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-amino-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C12H24N2O4/c1-11(2,3)17-7-8(9(13)15)14-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H2,13,15)(H,14,16)/t8-/m1/s1

InChI Key

HKSVXELAMSIORF-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OCC(C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate amine with a carbamoyl chloride or an isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs with carbamate functional groups.

    Industry: The compound is utilized in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism by which Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous carbamic acid esters, focusing on substituents, stereochemistry, and biological activity. Key differentiating factors include the tert-butoxymethyl group, R-configuration, and tert-butyl ester protection.

Table 1: Structural and Functional Comparison of Carbamic Acid Derivatives

Compound Name Molecular Formula Key Features Biological Activity Reference
Target Compound : Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester C₁₃H₂₅N₂O₅ (estimated) R-configuration; tert-butoxymethyl substituent; tert-butyl ester Intermediate in peptide synthesis; potential protease inhibition
Carbamic acid, N-[[(1S)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester C₁₄H₁₉BrN₂O₃ S-configuration; 4-bromophenyl and hydroxymethyl substituents Antimicrobial activity
Carbamic acid, [2-(2-aminoethoxy)ethyl]-, 1,1-dimethylethyl ester C₉H₂₀N₂O₃ Aminoethoxy side chain; no chiral center Peptide synthesis
Carbamic acid, [(1R)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester (stereoisomer) C₁₀H₂₂N₂O₂ R- vs. S-configuration; aminomethyl substituent Altered receptor binding in CNS targets
Carbamic acid, [2-amino-1-[(1-methyl-1H-indol-3-yl)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester (R)- C₁₇H₂₃N₃O₃ Indolylmethyl substituent; R-configuration Kinase inhibition (hypothetical)
N-[(1R)-2-(Methoxymethylamino)-1-methyl-2-oxoethyl]carbamic acid, 1,1-dimethylethyl ester C₁₀H₂₁N₂O₄ Methoxymethylamino group; R-configuration Anticancer lead optimization

Key Observations:

Substituent Effects :

  • The tert-butoxymethyl group in the target compound enhances steric bulk and metabolic stability compared to smaller groups like methoxymethyl or hydroxymethyl .
  • Aromatic substituents (e.g., 4-bromophenyl in ) confer antimicrobial activity but reduce solubility.

Stereochemistry :

  • The R-configuration in the target compound is critical for enzyme-substrate recognition, as seen in stereoselective syntheses of nitroalcohol intermediates .
  • Stereoisomers (e.g., S-configuration in ) exhibit divergent biological activities, emphasizing the need for enantiopure synthesis.

Biological Activity: Compounds with aminoethoxy side chains (e.g., ) are preferred in peptide synthesis due to their nucleophilicity.

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